molecular formula C15H24N2 B1491424 {1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine CAS No. 1284433-66-4

{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine

Cat. No.: B1491424
CAS No.: 1284433-66-4
M. Wt: 232.36 g/mol
InChI Key: BQWKCBZTLUAYJR-UHFFFAOYSA-N
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Description

{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine ring, a common structural motif in bioactive molecules, which is substituted with a methanamine group at the 3-position and a 2,4-dimethylbenzyl group at the 1-position. This specific arrangement of a phenylalkyl group linked to a piperidine scaffold is recognized for its potential to interact with central nervous system targets . Piperidine-based compounds are extensively investigated for their affinity towards neuronal receptors. In particular, recent structure-activity relationship (SAR) studies on closely related alkyl/phenylalkyl piperidine analogues have highlighted their potential as novel, highly potent, and selective agonists for the μ-opioid receptor (MOR) . This suggests that this compound represents a valuable chemical intermediate for the design and synthesis of new ligands to study pain pathways and receptor mechanisms. Researchers can utilize this compound as a key synthetic precursor or as a core scaffold for SAR explorations, where modifications to the phenyl ring substituents or the amine group can profoundly influence binding affinity and selectivity . The compound is supplied strictly for research purposes in laboratory settings. It is Not for Human Consumption. All information provided is for research and development purposes only.

Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-5-6-15(13(2)8-12)11-17-7-3-4-14(9-16)10-17/h5-6,8,14H,3-4,7,9-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWKCBZTLUAYJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCCC(C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine, a compound featuring a piperidine ring substituted with a 2,4-dimethylphenyl group, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H24N2
  • Molecular Weight : 232.36 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=C(C=C(C=C1)CN2CCCC(C2)CN)C

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Receptor Modulation : These compounds often interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This interaction can influence mood and behavior.
  • Enzyme Inhibition : Some studies have shown that derivatives can inhibit specific enzymes linked to cancer proliferation and inflammation, suggesting a potential role in cancer therapy.
  • Calcium Channel Blockade : Analogous compounds have demonstrated efficacy in blocking N-type calcium channels, which are critical in pain transmission pathways.

Biological Activity Profile

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary of key findings:

Study Type Activity Observed IC50/ED50 Values
In vitro assaysAntitumor activity against specific cancer cell linesIC50 = 0.25 - 0.78 µM
Pain modelsAnalgesic effects in rodent modelsED50 = 4 mg/kg (IV)
Enzyme inhibitionInhibition of poly(ADP-ribose) polymerasesIC50 = 0.36 μM

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Antitumor Activity : A study published in MDPI demonstrated that derivatives of piperidine compounds exhibited significant antitumor effects in vitro against various cancer cell lines. The study reported IC50 values ranging from 0.25 to 0.78 µM for leading compounds, indicating potent activity against cancer cells .
  • Analgesic Effects : Research on similar piperidine derivatives revealed their effectiveness as analgesics. In one study, a related compound showed an ED50 of 12 mg/kg orally and 4 mg/kg intravenously in mouse models for pain relief .
  • Neurotransmitter Interaction : Investigations into the pharmacological profile of these compounds suggest modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which could be beneficial for treating mood disorders .

Scientific Research Applications

Overview

{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine, with the CAS number 1284433-66-4, is a piperidine derivative that has garnered interest for its potential applications in medicinal chemistry and pharmacology. This compound features a piperidine ring substituted with a dimethylphenyl group, which may influence its biological activity and interaction with various biological targets.

Scientific Research Applications

The compound's structural attributes suggest several promising applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Pharmacological Studies

Research indicates that compounds similar to this compound can act as modulators of neurotransmitter systems. These studies are crucial for developing treatments for conditions such as anxiety and depression. The piperidine structure is known to interact with various receptors in the central nervous system, potentially influencing dopaminergic and serotonergic pathways.

Synthesis of Analogues

The compound serves as a scaffold for synthesizing analogues that may exhibit enhanced biological activity or selectivity. For instance, modifications to the piperidine ring or the phenyl substituent can yield derivatives with improved pharmacokinetic properties or reduced side effects.

Drug Development

Given its potential as a pharmacological agent, this compound could play a role in the development of new therapeutic agents targeting neurological disorders. The exploration of its activity against specific targets can lead to the identification of novel drug candidates.

Case Studies and Research Findings

Several studies have explored the applications of piperidine derivatives in drug discovery:

Case Study 1: Neurotransmitter Modulation

A study investigated the effects of piperidine derivatives on serotonin receptors, revealing that certain modifications led to increased affinity and selectivity for specific receptor subtypes. This finding highlights the importance of structural diversity in optimizing drug candidates for treating mood disorders.

Case Study 2: Antiviral Activity

Research into related compounds has shown promise in antiviral applications, particularly against HIV. By modifying the piperidine core and evaluating its activity against various viral strains, researchers have identified lead compounds that exhibit potent inhibitory effects on viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substituents on the aromatic ring, the position of substitution on the piperidine ring, and additional functional groups. Key examples include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (Aromatic Ring) Piperidine Position Molecular Formula Molecular Weight (g/mol) Purity (%) Evidence ID
Target Compound 2,4-dimethylphenyl 3-yl C15H22N2 238.35*
{1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl}methanamine 3,4-dichlorophenyl 4-yl C13H16Cl2N2 283.19
[2-(3-Chlorophenyl)-1-methylpiperidin-3-yl]methanamine 3-chlorophenyl, 1-methyl 3-yl C13H19ClN2 238.76
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine HCl 2-methylbenzyl (×2) 3-yl C22H31ClN2 353.0* 95
{1-[(1-Ethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methanamine 1-ethylpyrazole 3-yl C11H20N4O2S 296.37* 95

*Calculated based on molecular formula.

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Halogens (Cl, F) increase molecular weight and polarity, while methyl groups (electron-donating) may stabilize aromatic interactions in hydrophobic environments.

Piperidine Modifications :

  • Substitution at the 3- vs. 4-position (e.g., vs. target compound) alters steric and electronic environments, influencing conformational flexibility and binding interactions.
  • Additional methyl groups on the piperidine ring (e.g., [2-(3-chlorophenyl)-1-methylpiperidin-3-yl]methanamine ) reduce basicity of the amine nitrogen.

Functional Group Additions :

  • Compounds with pyrazole () or sulfonyl () groups introduce heterocyclic or polar functionalities, diversifying reactivity and solubility profiles.

Implications for Research and Development

  • Medicinal Chemistry : The target compound’s lipophilic profile may favor central nervous system (CNS) penetration, making it a candidate for neurotransmitter analogs or kinase inhibitors.
  • Material Science : Substituted piperidines are utilized in ligand design for metal coordination complexes, as seen in copper-Schiff base complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
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{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine

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